molecular formula C15H12BrCl2N3O B11551371 2-[(2-Bromo-4-chlorophenyl)amino]-N'-[(E)-(2-chlorophenyl)methylidene]acetohydrazide

2-[(2-Bromo-4-chlorophenyl)amino]-N'-[(E)-(2-chlorophenyl)methylidene]acetohydrazide

Cat. No.: B11551371
M. Wt: 401.1 g/mol
InChI Key: HGYRREHEEOAEHO-DNTJNYDQSA-N
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Description

2-[(2-Bromo-4-chlorophenyl)amino]-N’-[(E)-(2-chlorophenyl)methylidene]acetohydrazide is an organic compound that belongs to the class of hydrazides This compound is characterized by the presence of both bromine and chlorine atoms attached to a phenyl ring, as well as an acetohydrazide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2-Bromo-4-chlorophenyl)amino]-N’-[(E)-(2-chlorophenyl)methylidene]acetohydrazide typically involves the following steps:

    Formation of the hydrazide: The initial step involves the reaction of 2-bromo-4-chloroaniline with acetic anhydride to form 2-[(2-bromo-4-chlorophenyl)amino]acetohydrazide.

    Condensation reaction: The hydrazide is then subjected to a condensation reaction with 2-chlorobenzaldehyde under acidic conditions to yield the final product, 2-[(2-Bromo-4-chlorophenyl)amino]-N’-[(E)-(2-chlorophenyl)methylidene]acetohydrazide.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are typically optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

2-[(2-Bromo-4-chlorophenyl)amino]-N’-[(E)-(2-chlorophenyl)methylidene]acetohydrazide can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield amines or other reduced forms.

    Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.

Major Products

    Oxidation: Oxidized derivatives of the original compound.

    Reduction: Reduced forms such as amines.

    Substitution: Compounds with substituted functional groups replacing the halogen atoms.

Scientific Research Applications

2-[(2-Bromo-4-chlorophenyl)amino]-N’-[(E)-(2-chlorophenyl)methylidene]acetohydrazide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[(2-Bromo-4-chlorophenyl)amino]-N’-[(E)-(2-chlorophenyl)methylidene]acetohydrazide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting or activating their functions. This can lead to various biological effects, such as antimicrobial activity or inhibition of cancer cell growth.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(2-Bromo-4-chlorophenyl)amino]-N’-[(E)-(2-bromophenyl)methylidene]acetohydrazide
  • 2-[(2-Bromo-4-chlorophenyl)amino]-N’-[(E)-(2-fluorophenyl)methylidene]acetohydrazide
  • 2-[(2-Bromo-4-chlorophenyl)amino]-N’-[(E)-(2-methylphenyl)methylidene]acetohydrazide

Uniqueness

The uniqueness of 2-[(2-Bromo-4-chlorophenyl)amino]-N’-[(E)-(2-chlorophenyl)methylidene]acetohydrazide lies in its specific combination of bromine and chlorine atoms, which can influence its chemical reactivity and biological activity

Properties

Molecular Formula

C15H12BrCl2N3O

Molecular Weight

401.1 g/mol

IUPAC Name

2-(2-bromo-4-chloroanilino)-N-[(E)-(2-chlorophenyl)methylideneamino]acetamide

InChI

InChI=1S/C15H12BrCl2N3O/c16-12-7-11(17)5-6-14(12)19-9-15(22)21-20-8-10-3-1-2-4-13(10)18/h1-8,19H,9H2,(H,21,22)/b20-8+

InChI Key

HGYRREHEEOAEHO-DNTJNYDQSA-N

Isomeric SMILES

C1=CC=C(C(=C1)/C=N/NC(=O)CNC2=C(C=C(C=C2)Cl)Br)Cl

Canonical SMILES

C1=CC=C(C(=C1)C=NNC(=O)CNC2=C(C=C(C=C2)Cl)Br)Cl

Origin of Product

United States

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